molecular formula C11H10F2N2OS B4474802 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone

Cat. No.: B4474802
M. Wt: 256.27 g/mol
InChI Key: LBWDDTRPFAADSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, difluoromethyl, and ethanone groups. Its molecular formula is C17H12F2N2O3S, and it has a molecular weight of 362.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a thieno[2,3-b]pyridine derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to corresponding alcohols or other reduced forms.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds

Mechanism of Action

The mechanism of action of 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and amino groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-4-3-6(10(12)13)7-8(14)9(5(2)16)17-11(7)15-4/h3,10H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDDTRPFAADSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.